
(3Z)-Phycoerythrobilin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-phycoerythrobilin is the (3Z)-isomer of phycoerythrobilin. It is a conjugate acid of a (3Z)-phycoerythrobilin(2-).
Applications De Recherche Scientifique
Biosynthesis and Function in Light-Harvesting
- Biosynthetic Pathway : (3Z)-Phycoerythrobilin is biosynthetically derived from protohaem and functions as a chromophore in phycobiliproteins, crucial for light energy harvesting in plants and algae (Beale, 2007).
Role in Protein Structure and Fluorescence
- Protein Binding and Properties : Investigations into the attachment of different chromophores to CpcA of Synechocystis sp. PCC 6803 and Synechococcus sp. PCC 7002 have revealed that (3Z)-Phycoerythrobilin can bind to these proteins, showing high fluorescence quantum yields and photochemical activity (Alvey et al., 2011).
Lyase Activity and Specificity
- Enzyme Specificity in Cyanobacteria : CpeS, a specific lyase, is shown to attach (3Z)-Phycoerythrobilin to β-phycoerythrin in the cyanobacterium Prochlorococcus marinus MED4, indicating its critical role in the biosynthesis of phycoerythrin (Wiethaus et al., 2010).
Photophysical Studies
- Optical Studies : High-resolution optical structures in phycoerythrin were observed using laser-induced low-temperature photochemistry, enhancing understanding of phycoerythrobilin’s role in light-harvesting mechanisms (Friedrich et al., 1981).
Comparative Studies
- Chromophore Analysis : Studies have compared the chromophores of different phycoerythrins, identifying phycoerythrobilin as a consistent component, which is crucial for understanding the spectral diversity and functionality of these proteins (Chapman et al., 1968).
Application in Heterologous Hosts
- Biosynthesis in E. coli : The biosynthesis of the phycobiliviolin-bearing holo-α subunit of phycoerythrocyanin, involving (3Z)-phycoerythrobilin, was successfully reconstituted in Escherichia coli, illustrating its application in biotechnological research (Tooley & Glazer, 2002).
Propriétés
Nom du produit |
(3Z)-Phycoerythrobilin |
|---|---|
Formule moléculaire |
C33H38N4O6 |
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,19,26,34-35H,2,9-13H2,1,3-6H3,(H,36,43)(H,38,39)(H,40,41)/b20-7-,25-14-,29-15-/t19-,26-/m1/s1 |
Clé InChI |
GLWKVDXAQHCAIO-REYDXQAISA-N |
SMILES isomérique |
C/C=C\1/[C@H](C(=O)N=C1/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)C[C@@H]4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |
SMILES canonique |
CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
Synonymes |
phycoerythrobilin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



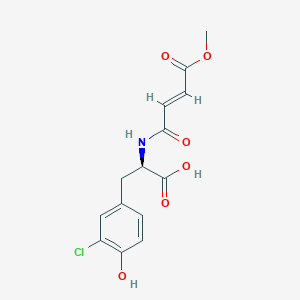
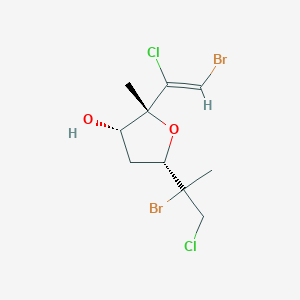
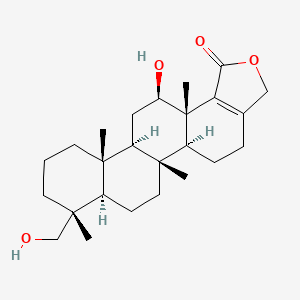
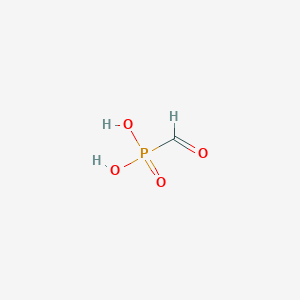
![3-(4-Fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid](/img/structure/B1248667.png)




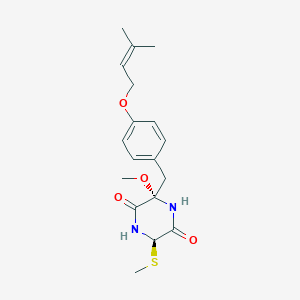
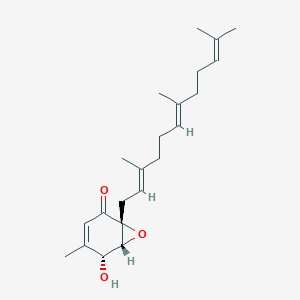

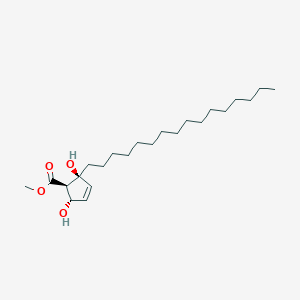
![8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one](/img/structure/B1248681.png)